molecular formula C9H9BrF3N B11732973 2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine

2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine

Katalognummer: B11732973
Molekulargewicht: 268.07 g/mol
InChI-Schlüssel: DRLUDHZEYVLOKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is a substituted phenethylamine derivative featuring a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring. The ethanamine backbone positions this compound within a class of bioactive molecules often explored for pharmacological applications, including central nervous system (CNS) modulation and enzyme inhibition .

Eigenschaften

Molekularformel

C9H9BrF3N

Molekulargewicht

268.07 g/mol

IUPAC-Name

2-[3-bromo-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9BrF3N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1-2,14H2

InChI-Schlüssel

DRLUDHZEYVLOKP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)CCN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to improve yield and efficiency. For example, palladium-catalyzed amination reactions are commonly employed in the synthesis of trifluoromethyl-substituted compounds .

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • Substituents : The meta positions (3 and 5) of the phenyl ring are occupied by bromine (Br) and CF₃, respectively. Bromine introduces steric bulk and electronegativity, while CF₃ enhances lipophilicity and metabolic stability .
  • Molecular Formula : Estimated as C₉H₉BrF₃N (calculated molecular weight ~255 g/mol).
  • Lithium-halogen exchange (e.g., using 1-bromo-3,5-bis(trifluoromethyl)benzene in THF at low temperatures) .
  • Amination reactions involving halogenated aryl precursors, as seen in the preparation of 2-[3-(trifluoromethyl)phenyl]ethan-1-amine using HCl in 1,4-dioxane .

Comparison with Similar Compounds

The structural and functional attributes of 2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine are contextualized below against key analogs.

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties
2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine 3-Br, 5-CF₃ ~255 High lipophilicity; potential metabolic stability
2-[2,5-Dimethoxy-4-(trifluoromethyl)phenyl]ethan-1-amine (Compound 18) 2,5-OMe, 4-CF₃ 279.3 Electron-donating OMe groups enhance solubility; SSRI activity reported
1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-amine 4-Cl, 3-CF₃ ~238 Reduced steric bulk vs. Br; intermediate in drug synthesis
1-(5-Bromo-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine 5-Br, 2-OMe, 3-OMe 336.2 Dual aryl system; supplier-listed for research use

Analysis :

  • Bromine vs.
  • Trifluoromethyl Positioning : The 5-CF₃ group in the target compound may enhance π-stacking interactions in hydrophobic pockets, similar to pyridine-based CYP51 inhibitors like UDO and UDD .
  • Methoxy Groups : Substitution with OMe (e.g., Compound 18 ) improves aqueous solubility but may reduce blood-brain barrier penetration compared to halogenated analogs.

Pharmacological Activity Insights

While direct pharmacological data for the target compound is unavailable, inferences are drawn from analogs:

  • CYP51 Inhibition: Pyridine derivatives with CF₃ substituents (e.g., UDO) exhibit anti-Trypanosoma cruzi activity by inhibiting CYP51 .
  • SSRI Activity : Compound 18, with 2,5-dimethoxy and 4-CF₃ substituents, acts as a selective serotonin reuptake inhibitor (SSRI), highlighting the importance of substituent positioning in CNS-targeted molecules .

Biologische Aktivität

2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is a compound with significant potential in medicinal chemistry due to its unique structural features, including a brominated phenyl group and a trifluoromethyl substituent. These characteristics enhance its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition, receptor interactions, and potential therapeutic uses.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC9H9BrF3N
Molecular Weight268.074 g/mol
StructureContains a brominated phenyl group with a trifluoromethyl substituent linked to an ethanamine moiety

The biological activity of 2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is primarily attributed to its ability to interact with specific molecular targets, which include:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. For instance, similar compounds have shown significant inhibition against various kinases and enzymes involved in cancer pathways .
  • Receptor Binding : It may interact with cellular receptors, modulating signal transduction pathways. This interaction can influence various physiological processes and potentially lead to therapeutic effects .

Enzyme Inhibition Studies

Recent studies have demonstrated the enzyme inhibition potential of related compounds. For example, certain derivatives have shown potent inhibitory effects against fibroblast growth factor receptors (FGFRs) with IC50 values ranging from 2.0 nM to 69.1 nM . While specific data for 2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is limited, its structural similarities suggest comparable activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of brominated phenyl amines have been evaluated for their cytotoxic effects on various cancer cell lines. In one study, compounds demonstrated IC50 values as low as 25.3 nM against KG1 cell lines, indicating strong antiproliferative activity .

Pharmacological Evaluation

In pharmacological evaluations, compounds featuring trifluoromethyl groups have shown improved lipophilicity and bioavailability, enhancing their therapeutic profiles. The trifluoromethyl group increases membrane permeability and interaction with lipid-rich environments, which is critical for drug efficacy.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 (nM)
2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminePotential enzyme inhibitorNot yet determined
Indazole derivativesFGFR inhibitors2.0 - 69.1
Piperidine derivativesAnticancer agentsVaries by structure

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.